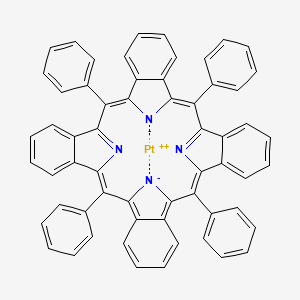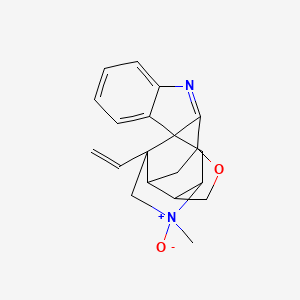
4-BroMobenzyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzyl isothiocyanate is an organic compound with the molecular formula C8H6BrNS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromobenzyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of 4-bromobenzylamine with thiophosgene or its derivatives under controlled conditions.
From Isocyanides: Another method involves the sulfurization of 4-bromobenzyl isocyanide with elemental sulfur in the presence of a catalytic amount of amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
4-Bromobenzyl isothiocyanate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It serves as a probe for studying enzyme activities and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-bromobenzyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activities and disruption of cellular functions. This property is particularly useful in its anticancer activity, where it induces apoptosis by targeting key proteins involved in cell survival pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl isothiocyanate: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.
Phenyl isothiocyanate: Similar structure but without the benzyl group, leading to different reactivity and applications.
Sulforaphane: A naturally occurring isothiocyanate with significant anticancer properties but different structural features.
Uniqueness
4-Bromobenzyl isothiocyanate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
10219-19-9 |
|---|---|
Fórmula molecular |
C6H6BrNO |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)

![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)
![[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B1180762.png)

